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molecular formula C16H20O4 B8166423 Tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate

Tert-butyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate

Cat. No. B8166423
M. Wt: 276.33 g/mol
InChI Key: KILMZQATCJRYNW-UHFFFAOYSA-N
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Patent
US08163781B2

Procedure details

To a stirred mixture of 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (10.0 g, 61.7 mmol) and cesium carbonate (58.5 g, 180 mmol) in acetonitrile (300 mL) was added tert-butyl bromoacetate (29.0 g, 148 mmol) at room temperature under nitrogen. After being stirred at room temperature overnight, the reaction mixture was filtered through a pad of Celite® (a diatomite filter), and washed with ethyl acetate (100 mL). The combined filtrates were concentrated under reduced pressure. The residue was partitioned between ethyl acetate (500 mL) and water (200 mL×3). The organic layer was concentrated under reduced pressure. Column chromatography (silica gel, 100-200 mesh, 5-10% ethyl acetate in hexane) gave (5-oxo-5,6,7,8-tetrahydro-naphthalen-1-yloxy)-acetic acid tert-butyl ester (12.1 g, 71%). MS cald. for C16H20O4 276, obsd. 277 [(M+H)+].
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]2=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]>C(#N)C>[C:24]([O:23][C:21](=[O:22])[CH2:20][O:1][C:2]1[C:3]2[CH2:4][CH2:5][CH2:6][C:7](=[O:12])[C:8]=2[CH:9]=[CH:10][CH:11]=1)([CH3:27])([CH3:26])[CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C2CCCC(C2=CC=C1)=O
Name
cesium carbonate
Quantity
58.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Celite® (a diatomite
FILTRATION
Type
FILTRATION
Details
filter), and
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (500 mL) and water (200 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=CC=CC=2C(CCCC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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